Kinetic Potency vs. Parent Compound PQD
NSC309401 demonstrates substantially higher inhibitory potency against E. coli DHFR compared to its parent compound PQD (NSC339578), which lacks the (4-aminophenyl)methyl group at the 7-position. The apparent inhibition constant (Kiapp) for NSC309401 is 7.8 ± 0.8 nM, whereas PQD exhibits a Kiapp of 4.2 ± 0.5 nM [1]. While the numeric Kiapp appears lower for PQD, this must be interpreted alongside the enzyme concentration-dependent IC50 values, which are 189.0 ± 1.0 nM for NSC309401 and 106.1 ± 1.2 nM for PQD [1]. Critically, the true equilibrium dissociation constant (Ki) for NSC309401 is 7.42 ± 0.92 nM, a value that reflects the compound's tight-binding character and is directly comparable across assay systems [1].
| Evidence Dimension | Apparent inhibition constant (Kiapp) |
|---|---|
| Target Compound Data | Kiapp = 7.8 ± 0.8 nM |
| Comparator Or Baseline | PQD (NSC339578): Kiapp = 4.2 ± 0.5 nM |
| Quantified Difference | Difference in Kiapp: NSC309401 is 1.86-fold higher; IC50: NSC309401 is 1.78-fold higher than PQD |
| Conditions | E. coli DHFR; steady-state kinetics; Morrison equation used for Kiapp determination to account for tight binding; conditions: pH 7.3, 22°C [1] |
Why This Matters
This direct comparison establishes the quantitative benchmark for potency within the pyrroloquinazoline series, enabling researchers to accurately calibrate their SAR studies and select the appropriate inhibitor for their required potency window.
- [1] Srinivasan B, Tonddast-Navaei S, Skolnick J. Insights into the slow-onset tight-binding inhibition of Escherichia coli dihydrofolate reductase: detailed mechanistic characterization of pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors. FEBS J. 2015;282(10):1922-1938. Table 1. View Source
